

Application Notes and Protocols for Halogenated Pyridinamines in Agrochemical Synthesis

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Compound of Interest			
Compound Name:	5-Chloro-3-fluoro-N-methylpyridin-		
Compound Name.	2-amine		
Cat. No.:	B1366528	Get Quote	

A focus on **5-Chloro-3-fluoro-N-methylpyridin-2-amine** and related analogues

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and detailed information regarding the specific application of **5-Chloro-3-fluoro-N-methylpyridin-2-amine** in agrochemical synthesis is limited in publicly available scientific literature and patent databases. This document provides a comprehensive overview of the synthesis and potential applications of closely related halogenated pyridinamine derivatives as valuable intermediates in the development of new agrochemicals. The protocols and pathways described for these analogues may offer valuable insights and starting points for research involving **5-Chloro-3-fluoro-N-methylpyridin-2-amine**.

Introduction

Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The introduction of fluorine and chlorine atoms into the pyridine ring can significantly modulate the biological activity, metabolic stability, and physicochemical properties of the resulting compounds. While specific data on **5-Chloro-3-fluoro-N-methylpyridin-2-amine** is scarce, its structural motifs are present in a variety of bioactive molecules. This document will focus on the synthesis and utility of key structural analogues to provide a framework for its potential use.



Closely Related and Commercially Available Analogues

Several structurally similar compounds are more widely documented and are used as key intermediates in both pharmaceutical and agrochemical research. Understanding their synthesis and reactions is crucial for postulating pathways for the title compound.

Table 1: Physicochemical Data of **5-Chloro-3-fluoro-N-methylpyridin-2-amine** and Related Analogues

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
5-Chloro-3- fluoro-N- methylpyridin-2- amine	220714-72-7	C6H6CIFN2	160.58	Not available
2-Amino-5- chloro-3- fluoropyridine	246847-98-3	C5H4CIFN2	146.55	Dark brown solid[1]
5-Chloro-N- methylpyridin-2- amine	4214-80-6	C6H7CIN2	142.59	Solid[2]
2-Chloro-3- fluoro-5- methylpyridine	34552-15-3	C6H5CIFN	145.56	White to Almost white powder to lump[3]

Synthetic Pathways

The synthesis of halogenated aminopyridines often involves multi-step sequences starting from commercially available pyridine precursors. The following sections outline general synthetic strategies for related compounds, which could be adapted for the synthesis of **5-Chloro-3-fluoro-N-methylpyridin-2-amine**.



General Synthetic Workflow

The synthesis of substituted pyridines can be approached through various routes, including building the ring from acyclic precursors or by modifying a pre-existing pyridine ring. For halogenated aminopyridines, a common strategy involves the sequential introduction of substituents.



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Caption: A generalized workflow for the synthesis of substituted pyridines.

Protocol 1: Synthesis of 2-Amino-3-fluoro-5chloropyridine from 2,3-Difluoro-5-chloropyridine

This protocol describes the amination of a di-fluorinated pyridine derivative, a common strategy for introducing an amino group.

Materials:

- 2,3-Difluoro-5-chloropyridine
- Aqueous ammonia
- Ethyl acetate
- Anhydrous sodium sulfate
- Petroleum ether
- High-pressure autoclave

Procedure:

• Charge a high-pressure autoclave with 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).[4]



- Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.
- After the reaction, cool the mixture. A pale yellow solid is expected to precipitate.[4]
- Filter the precipitate and wash the filter cake with water.
- Extract the filtrate with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the organic solvent under reduced pressure.
- The resulting solid can be triturated with a small amount of petroleum ether and filtered.
- Combine all solid fractions to obtain 2-amino-3-fluoro-5-chloropyridine.

Table 2: Reaction Parameters for the Synthesis of 2-Amino-3-fluoro-5-chloropyridine

Parameter	Value	Reference
Starting Material	2,3-Difluoro-5-chloropyridine	[4]
Reagent	Aqueous ammonia	[4]
Temperature	120°C	[4]
Reaction Time	24 hours	[4]
Yield	85.94%	[4]

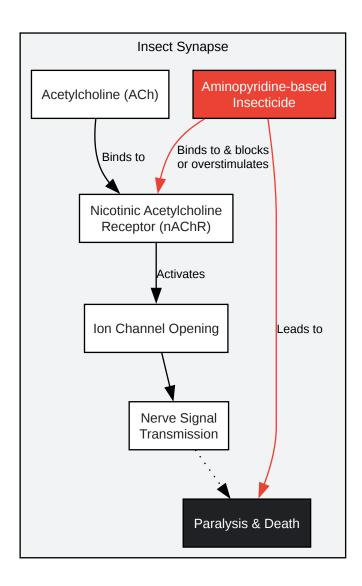
Potential Applications in Agrochemical Synthesis

While direct applications of **5-Chloro-3-fluoro-N-methylpyridin-2-amine** are not documented, its structural features suggest potential as an intermediate for various classes of agrochemicals. The N-methyl-2-aminopyridine moiety is a key component in several commercialized products.

Hypothetical Signaling Pathway Inhibition



Many modern insecticides target the nicotinic acetylcholine receptors (nAChRs) in insects. The aminopyridine scaffold can be a crucial part of molecules designed to interact with these receptors.



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Caption: A simplified diagram of insecticide action on nAChRs.

Conclusion

While **5-Chloro-3-fluoro-N-methylpyridin-2-amine** remains a molecule with underexplored potential in agrochemical synthesis, the established importance of related halogenated pyridinamines provides a strong rationale for its investigation. The synthetic protocols and



biological targets associated with its analogues offer a clear roadmap for researchers aiming to incorporate this novel building block into new active ingredient discovery programs. Further research is warranted to elucidate its reactivity and to explore its utility in generating next-generation agrochemicals.

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